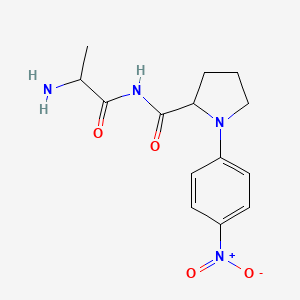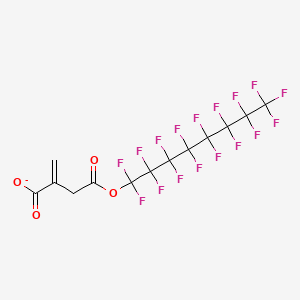
Alanylproline-4-nitroanilide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alanylproline-4-nitroanilide is a synthetic dipeptide compound composed of alanylproline and 4-nitroanilide. It is primarily used as a chromogenic substrate for the determination of proteolytic enzyme activity, particularly aminopeptidases. The compound’s structure allows it to be hydrolyzed by specific enzymes, releasing 4-nitroaniline, which can be quantitatively measured due to its distinct yellow color.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alanylproline-4-nitroanilide typically involves the solid-phase method. One common approach uses 5-amino-2-nitrobenzoic acid instead of 4-nitroaniline due to the low nucleophilicity of the amino group in 4-nitroaniline. The process involves coupling the protected amino acids with the resin-bound 5-amino-2-nitrobenzoic acid using reagents like 2-(H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) and p-dimethylaminopyridine . The reaction conditions are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques ensures consistent quality and efficiency. The solid-phase synthesis method is preferred due to its scalability and ability to produce large quantities of the compound with minimal impurities.
化学反応の分析
Types of Reactions
Alanylproline-4-nitroanilide undergoes several types of chemical reactions, including hydrolysis, reduction, and substitution. The most common reaction is hydrolysis by proteolytic enzymes, which cleaves the peptide bond, releasing 4-nitroaniline.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using specific proteases like aminopeptidases.
Reduction: Chemical reduction of the nitro group using reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions involving the amino group of 4-nitroaniline.
Major Products Formed
Hydrolysis: 4-nitroaniline and the corresponding peptide fragments.
Reduction: 4-aminophenylalanine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学的研究の応用
Alanylproline-4-nitroanilide has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzyme kinetics studies to measure the activity of proteolytic enzymes.
Biology: Employed in assays to study enzyme specificity and inhibition.
Medicine: Utilized in diagnostic tests to detect enzyme deficiencies or abnormalities.
Industry: Applied in quality control processes to monitor enzyme activity in various products.
作用機序
The primary mechanism of action of alanylproline-4-nitroanilide involves its hydrolysis by specific proteolytic enzymes. The compound serves as a substrate, and upon enzymatic cleavage, it releases 4-nitroaniline. The released 4-nitroaniline can be quantitatively measured due to its yellow color, allowing researchers to determine the enzyme’s activity. The molecular targets are the active sites of the proteolytic enzymes, and the pathways involved include the catalytic hydrolysis of the peptide bond.
類似化合物との比較
Similar Compounds
Alanylproline: A dipeptide without the nitroanilide group, used in similar enzymatic studies.
4-Nitroaniline: A simpler compound used in various chemical reactions and as a precursor in the synthesis of more complex molecules.
L-Alanine-4-nitroanilide: Another chromogenic substrate used to measure aminopeptidase activity.
Uniqueness
Alanylproline-4-nitroanilide is unique due to its combination of a dipeptide structure with a chromogenic nitroanilide group. This allows it to serve as a specific substrate for proteolytic enzymes, providing a clear and measurable output (4-nitroaniline) upon enzymatic hydrolysis. Its specificity and ease of measurement make it a valuable tool in various scientific and industrial applications.
特性
IUPAC Name |
N-(2-aminopropanoyl)-1-(4-nitrophenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4/c1-9(15)13(19)16-14(20)12-3-2-8-17(12)10-4-6-11(7-5-10)18(21)22/h4-7,9,12H,2-3,8,15H2,1H3,(H,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYPXDYOSJWGPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(=O)C1CCCN1C2=CC=C(C=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[7-(2,2-Dimethylpropanoyloxy)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2,2-dimethylpropanoate](/img/structure/B12089984.png)

![2-[(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-n-(2-[(4s)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]phenyl)benzenamine](/img/structure/B12089990.png)
![1-(2',4'-Difluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12089995.png)



![Cyclopropanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide](/img/structure/B12090048.png)
